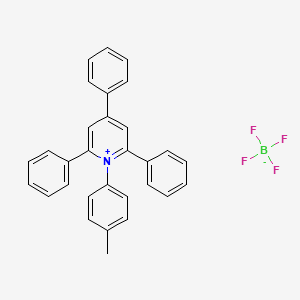

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate

Description

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate is a cationic heterocyclic compound characterized by a pyridinium core substituted with three phenyl groups, a 4-methylphenyl group, and a tetrafluoroborate (BF₄⁻) counterion. Its structure enables diverse applications:

- Organic Synthesis: Acts as an intermediate in nucleophilic substitution reactions and photocatalysis. For instance, it facilitates the photochemical cyclization of 5-methyl-4-hexenoic acid to γ-lactones .

- Catalysis: Used in nickel-catalyzed cross-electrophile coupling reactions to form C(sp²)–C(sp³) bonds, with optimized yields achieved using 2-pyridyl esters and terpyridine ligands .

- Medicinal Chemistry: Pyridinium derivatives exhibit enzyme inhibitory activity. For example, substitution patterns influence binding to human carbonic anhydrase II (CA II), with the 4-sulfamoylphenyl-ethyl variant showing selective inhibition .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methylphenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N.BF4/c1-23-17-19-28(20-18-23)31-29(25-13-7-3-8-14-25)21-27(24-11-5-2-6-12-24)22-30(31)26-15-9-4-10-16-26;2-1(3,4)5/h2-22H,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNWRGKOBQGCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate typically involves multiple steps, starting with the formation of the pyridinium core. The process may include the following steps:

Formation of the Pyridine Ring: The pyridine ring is constructed using a suitable precursor, such as pyridine itself or a substituted pyridine derivative.

Introduction of Phenyl Groups: Phenyl groups are introduced at the 2, 4, and 6 positions of the pyridine ring through electrophilic aromatic substitution reactions.

Methylation: The 4-methylphenyl group is introduced at the 1-position through a methylation reaction.

Formation of Tetrafluoroborate Salt: The final step involves the conversion of the pyridinium cation into its tetrafluoroborate salt form.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may be carried out in specialized reactors under controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.

Substitution Products: New derivatives with different substituents at the pyridine ring.

Scientific Research Applications

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate has several scientific research applications:

Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It can be employed in biological studies to investigate cellular processes and interactions.

Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Counterion Effects on Reactivity and Stability

The counterion significantly impacts thermal stability and reaction pathways:

Key Insight : The BF₄⁻ counterion enhances stability in polar solvents (e.g., MeCN/MeOH), making it preferable for reductions with NaBH₄ , while halide counterions (Br⁻, F⁻) simplify thermolytic pathways.

Structural Analogues: Pyrylium and Thiopyrylium Salts

Replacing the pyridinium core with pyrylium or thiopyrylium alters electronic properties:

Key Insight : Pyrylium salts excel in materials science (e.g., anion exchange), while thiopyrylium derivatives offer unique photochemical reactivity.

Performance in Cross-Coupling Reactions

Comparison with other pyridinium salts in nickel-catalyzed coupling:

Key Insight : Bulky aryl groups on the pyridinium core suppress decarbonylation, improving cross-product yields .

Biological Activity

1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate (abbreviated as MPTP-TFB) is a synthetic compound notable for its unique molecular structure and potential biological activities. With the molecular formula and a molecular weight of 508.47 g/mol, MPTP-TFB has attracted attention in various fields of research, particularly in pharmacology and biochemistry.

MPTP-TFB exhibits significant biological activity primarily through its interactions with cellular membranes and proteins. Its quaternary ammonium structure allows it to insert into lipid bilayers, affecting membrane fluidity and permeability. This characteristic is crucial in understanding its role in various biological processes, including:

- Neurotransmission Modulation : MPTP-TFB may influence neurotransmitter release through its interaction with neuronal membranes.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity by disrupting bacterial cell membranes.

Antimicrobial Activity

Recent studies have demonstrated that MPTP-TFB possesses antimicrobial properties against several bacterial strains. The mechanism involves the disruption of bacterial cell walls, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuroprotective Effects

MPTP-TFB has also been investigated for its neuroprotective effects. In vitro studies using neuronal cell lines have shown that the compound can reduce oxidative stress markers and enhance cell viability under neurotoxic conditions.

- Cell Viability Assay Results :

- Control Group: 100% viability

- MPTP-TFB Treatment (10 µM): 85% viability

- Neurotoxin Treatment: 50% viability

- Neurotoxin + MPTP-TFB: 70% viability

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of MPTP-TFB against multidrug-resistant strains of bacteria. The results indicated that MPTP-TFB could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In a preclinical model of Parkinson's disease, researchers administered MPTP-TFB to mice subjected to neurotoxic agents. The findings revealed a significant reduction in motor deficits and neuroinflammation markers compared to untreated controls.

Pharmacokinetics

Pharmacokinetic studies suggest that MPTP-TFB has moderate bioavailability when administered orally, with peak plasma concentrations occurring within 2 hours post-administration. The compound is primarily metabolized in the liver, with renal excretion as the main route of elimination.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Methylphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2,4,6-triphenylpyrylium tetrafluoroborate with β-aminoalcohols under controlled conditions (e.g., acetic acid catalysis) to form pyridinium salts . Microwave-assisted synthesis has also been employed to enhance reaction rates and reduce thermal degradation, achieving yields comparable to conventional reflux methods . Key steps include rigorous solvent selection (e.g., dry ethanol) and purification via recrystallization or column chromatography.

Q. How is structural characterization performed for this compound and its intermediates?

Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions and aromatic proton environments . Mass Spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., BF₄⁻ stretching at ~1050 cm⁻¹) . For intermediates, thin-layer chromatography (TLC) on silica gel plates with UV detection ensures reaction progress .

Q. What safety precautions are critical when handling this compound?

The compound is classified under GHS as acute oral toxicity (Category 4) , skin corrosion (Category 1C) , and eye damage (Category 1) . Mandatory precautions include:

Q. What are common synthetic challenges, and how are they mitigated?

Low yields often arise from incomplete substitution or side reactions (e.g., hydrolysis of the tetrafluoroborate anion). Optimization strategies include:

- Strict anhydrous conditions (e.g., molecular sieves) to prevent moisture interference .

- Temperature control (e.g., reflux at 80–100°C) to balance reaction kinetics and stability .

- Use of excess amines or pyrylium salts to drive equilibrium toward product formation .

Advanced Research Questions

Q. What mechanistic insights exist for its role in photochemical reactions?

The compound acts as a photosensitizer by absorbing UV/visible light to generate excited states, facilitating electron transfer. For example, in the photochemical cyclization of 5-methyl-4-hexenoic acid to γ-lactones, the pyridinium salt promotes radical initiation via energy transfer, confirmed by quenching experiments and transient absorption spectroscopy . Computational studies (DFT) further elucidate charge-transfer interactions between the pyridinium core and substrates .

Q. How does it function in catalytic applications, such as nucleophilic substitutions?

The tetrafluoroborate anion’s weak coordination enhances the pyridinium cation’s electrophilicity, enabling nucleophilic displacement reactions . For instance, in SN2 reactions, the cation stabilizes transition states via π-π interactions with aromatic nucleophiles, as evidenced by kinetic isotope effects and Hammett plots . Applications include synthesizing dihydropyridines (via cyclization with NaOH) and carbazolyl nitrenium ions (via microwave-assisted cleavage) .

Q. How is stereoselectivity controlled in reactions involving this compound?

Diastereoselectivity in cyclization products (e.g., dihydropyridines) is influenced by steric hindrance and solvent polarity. For example, aqueous NaOH promotes a 1:1 diastereomeric ratio due to competing axial/equatorial attack pathways on the pyridinium ring . Chiral auxiliaries or enantiopure β-aminoalcohols can improve selectivity, though achieving >90% enantiomeric excess (ee) remains challenging .

Q. What advantages does microwave-assisted synthesis offer for derivatives?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 10–15 min vs. 6–8 h conventionally) while minimizing side products like triphenylpyridine . Enhanced selectivity arises from uniform heating, as demonstrated in the synthesis of carbazolyl nitrenium ions, where microwave conditions suppressed decomposition pathways observed in thermal methods .

Q. How should researchers address discrepancies in reported yields or reactivity?

Contradictions often stem from subtle differences in reaction setup. For example, yields of 2,4,6-trimethylpyrylium tetrafluoroborate synthesis dropped from 50% (literature) to <10% in some studies due to trace moisture or inadequate mixing . Reproducibility requires:

- Validation of reagent purity (e.g., anhydrous solvents via Karl Fischer titration) .

- Real-time monitoring (e.g., in-situ FTIR or GC/MS) to identify bottlenecks .

Q. What advanced analytical methods probe its interactions in coordination chemistry?

Electronic absorption titration quantifies binding constants (Keq) with transition metals (e.g., Ni complexes), where UV-Vis spectral shifts correlate with ligand displacement . Cyclic voltammetry reveals redox behavior, showing reversible oxidation of the pyridinium cation at +1.2 V (vs. Ag/AgCl) in acetonitrile . X-ray crystallography resolves π-stacking interactions in solid-state structures, critical for designing NLO-phores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.